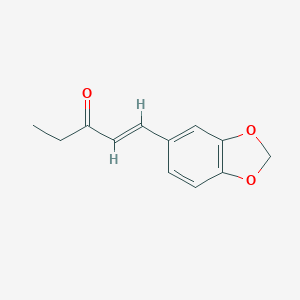

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a pentenone chain

准备方法

Synthetic Routes and Reaction Conditions: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be synthesized through several methods. One common approach involves the condensation of 3,4-methylenedioxybenzaldehyde with pentenone under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the pentenone moiety to a saturated ketone or alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted methylenedioxyphenyl derivatives.

科学研究应用

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatile structure allows it to undergo various chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the pentenone moiety to saturated ketones or alcohols.

- Substitution : Electrophilic substitution can produce various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Biology

Research has indicated potential biological activities associated with 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Antioxidant Activity : Investigations into its antioxidant properties reveal potential health benefits related to oxidative stress reduction .

Medicine

The most notable application of this compound is in the development of therapeutic agents:

- Stiripentol Synthesis : It is a precursor in the synthesis of Stiripentol, an anticonvulsant drug used primarily for treating Dravet syndrome and other epilepsy forms . Stiripentol acts by inhibiting enzymes responsible for the metabolism of other antiepileptic drugs, enhancing their efficacy.

Case studies have demonstrated Stiripentol's effectiveness in reducing seizure frequency in patients with Dravet syndrome .

Case Study 1: Stiripentol in Epilepsy Treatment

A clinical trial evaluated the efficacy of Stiripentol in pediatric patients with Dravet syndrome. Results indicated significant reductions in seizure frequency when administered alongside other antiepileptic medications. The study highlighted the importance of this compound as a key intermediate in this therapeutic context .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains. Results showed notable inhibition zones, suggesting its potential as a natural antimicrobial agent .

作用机制

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets. The methylenedioxy group can participate in electron-donating interactions, influencing the compound’s reactivity. Additionally, the pentenone moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

相似化合物的比较

3,4-Methylenedioxyphenylpropan-2-one: This compound is structurally similar but has a propanone chain instead of a pentenone chain.

3,4-Methylenedioxyamphetamine: Known for its psychoactive properties, this compound has a similar methylenedioxyphenyl group.

Methylone: Another methylenedioxyphenyl derivative with stimulant and empathogenic effects.

Uniqueness: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is unique due to its pentenone chain, which imparts distinct chemical properties and reactivity compared to its analogs

生物活性

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one, also known as (E)-1-(benzo[d][1,3]dioxol-5-yl)pent-1-en-3-one, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- CAS Number : 10354-27-5

- Boiling Point : 346.7 °C at 760 mmHg

- Flash Point : 154.7 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to its structural features:

- Methylenedioxy Group : This moiety can participate in electron-donating interactions, enhancing the compound's reactivity and facilitating interactions with biological targets.

- Pentenone Moiety : The presence of the pentenone structure allows for nucleophilic addition reactions, making it a versatile intermediate in organic synthesis and biological interactions .

Case Studies and Experimental Data

A study conducted on the compound's effects on human cell lines showed significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells. This selectivity is promising for therapeutic applications in oncology .

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 15 | Induced apoptosis |

| B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| C | Normal Fibroblasts | >50 | Low toxicity observed |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 3,4-Methylenedioxyphenylpropan-2-one | Propanone derivative | Moderate | High |

| Methylone | Methylenedioxy derivative | Low | Moderate |

Applications in Medicine and Industry

Given its promising biological activities, this compound is being explored for several applications:

属性

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)pent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHLSOAEMNBULL-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-27-5 |

Source

|

| Record name | 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。